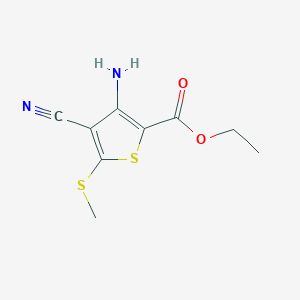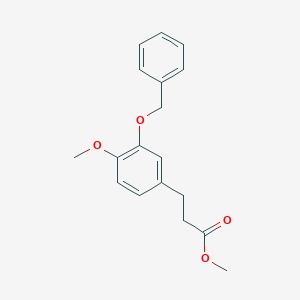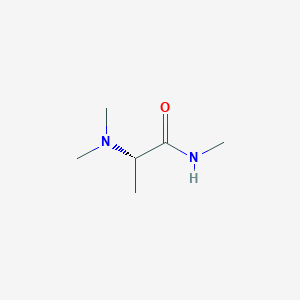
5-octoxy-4,5-dioxopentanoic acid
Overview
Description
Octyl-.alpha.-ketoglutarate is a stable, cell-permeable derivative of alpha-ketoglutarate, a crucial intermediate in the tricarboxylic acid cycle. This compound is particularly significant due to its ability to permeate cell membranes and increase intracellular levels of alpha-ketoglutaric acid, making it a valuable tool in various biochemical and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl-.alpha.-ketoglutarate typically involves the esterification of alpha-ketoglutaric acid with octanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Octyl-.alpha.-ketoglutarate follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization. The use of automated systems ensures consistent quality and high yield of the product .
Chemical Reactions Analysis
Types of Reactions: Octyl-.alpha.-ketoglutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Octyl-.alpha.-ketoglutaric acid.
Reduction: Octyl-.alpha.-hydroxyglutarate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Octyl-.alpha.-ketoglutarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a tool to study cellular metabolism and the tricarboxylic acid cycle.
Medicine: It is used in research related to cancer metabolism and hypoxia-inducible factors.
Industry: It is utilized in the production of biodegradable plastics and other environmentally friendly materials .
Mechanism of Action
Octyl-.alpha.-ketoglutarate exerts its effects primarily by increasing intracellular levels of alpha-ketoglutaric acid. This increase enhances the activity of prolyl hydroxylases, which hydroxylate proline residues on hypoxia-inducible factors, leading to their ubiquitination and degradation. This process is crucial in regulating cellular responses to hypoxia .
Comparison with Similar Compounds
Alpha-ketoglutarate: The parent compound, which is less cell-permeable.
Dimethyl-.alpha.-ketoglutarate: Another ester derivative with different permeability properties.
Ethyl-.alpha.-ketoglutarate: Similar in structure but with a shorter alkyl chain .
Uniqueness: Octyl-.alpha.-ketoglutarate is unique due to its long octyl chain, which enhances its cell permeability and makes it more effective in increasing intracellular alpha-ketoglutaric acid levels compared to other derivatives .
Properties
IUPAC Name |
5-octoxy-4,5-dioxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIHKFBQFJVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
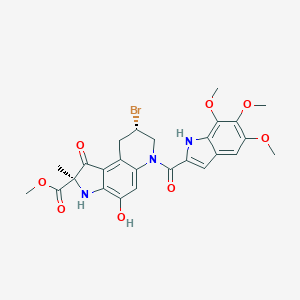



![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
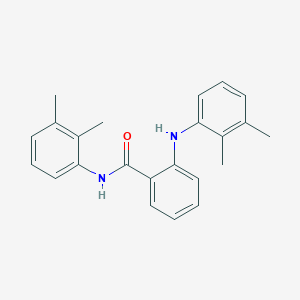
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
